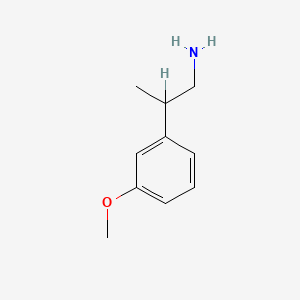

2-(3-Methoxyphenyl)propan-1-amine

Description

The exact mass of the compound 2-(3-Methoxyphenyl)propan-1-amine is 165.115364102 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTAQBNSDZCPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276813, DTXSID401292226 | |

| Record name | 2-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-33-5, 754913-55-8 | |

| Record name | 3-Methoxy-β-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(3-Methoxyphenyl)propan-1-amine: Synthesis, Characterization, and Pharmacological Context

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)propan-1-amine (CAS No. 5090-33-5), a primary amine of significant interest in medicinal chemistry and drug development. This document delves into the compound's chemical and physical properties, outlines a robust synthetic methodology via reductive amination, details analytical techniques for its characterization, and places it within the critical pharmacological context of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Introduction and Strategic Overview

2-(3-Methoxyphenyl)propan-1-amine is a substituted phenethylamine derivative. Its structural architecture, featuring a methoxy-substituted phenyl ring and a propanamine backbone, makes it a valuable building block and a potential pharmacophore. The strategic interest in this compound is largely driven by its structural similarity to a class of highly successful antidepressant and analgesic drugs known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][2][3] Understanding the synthesis and properties of this amine is crucial for the exploration of new chemical entities (NCEs) in this therapeutic space. This guide provides the foundational knowledge required for its synthesis, quality control, and rational application in research and development programs.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, formulation, and application in experimental settings. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 5090-33-5 | PubChem[4] |

| Molecular Formula | C₁₀H₁₅NO | PubChem[4] |

| Molecular Weight | 165.23 g/mol | PubChem[4] |

| IUPAC Name | 2-(3-methoxyphenyl)propan-1-amine | PubChem[4] |

| Synonyms | Benzenemethanamine, α-ethyl-3-methoxy- | PubChem[4] |

| Calculated LogP | 1.9 | PubChem[4] |

| Appearance | Expected to be a liquid or low-melting solid at room temperature | Inferred from similar compounds |

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing primary amines from ketones is reductive amination.[5][6][7] This one-pot reaction combines a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. This method is favored for its efficiency and avoidance of issues like over-alkylation that can plague other amine synthesis routes.[6]

The synthesis of 2-(3-methoxyphenyl)propan-1-amine proceeds from the commercially available precursor, 3-methoxyphenylacetone.

Caption: Reductive amination workflow for the synthesis of the target amine.

Rationale for Experimental Choices

-

Precursor: 3-Methoxyphenylacetone is the logical starting ketone, providing the core carbon skeleton and the required methoxy-phenyl group.

-

Ammonia Source: Ammonium acetate is often used as it provides ammonia in equilibrium and the acetate ion can act as a mild acid catalyst to promote imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation.[6][8] Its key advantage is its selectivity; it readily reduces the C=N bond of the imine intermediate but is slow to reduce the C=O bond of the starting ketone, especially at neutral or weakly acidic pH.[5] This selectivity is crucial for a successful one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that avoids the use of cyanide salts.[7]

-

Solvent: Anhydrous methanol is a common solvent as it effectively dissolves the reactants and is compatible with the borohydride reducing agent.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Methoxyphenylacetone (1.0 eq)

-

Ammonium acetate (5.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxyphenylacetone (1.0 eq) and ammonium acetate (5.0 eq).

-

Dissolve the solids in anhydrous methanol (approx. 5-10 mL per gram of ketone).

-

Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

-

In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled with care.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Once the reaction is complete, carefully add 1 M HCl dropwise to quench any remaining reducing agent until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining residue between dichloromethane (DCM) and water.

-

Separate the aqueous layer and wash the organic layer with 1 M HCl. Combine the acidic aqueous layers.

-

Cool the combined aqueous layers in an ice bath and basify to a pH > 12 by the slow addition of 1 M NaOH.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)propan-1-amine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.

Caption: A typical analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.7-7.3 ppm range), the methoxy group singlet (around δ 3.8 ppm), signals for the aliphatic protons of the propanamine chain, and a broad singlet for the amine (-NH₂) protons.[9]

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the side chain.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(3-methoxyphenyl)propan-1-amine (C₁₀H₁₅NO), the expected exact mass is approximately 165.12 Da.[4] Electron Impact (EI) or Electrospray Ionization (ESI) can be used, with the latter showing a prominent [M+H]⁺ ion at m/z 166.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound. A reverse-phase method is typically suitable.

Representative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL

This method serves to separate the target compound from any unreacted starting material or byproducts, allowing for accurate purity assessment (e.g., >98%).

Pharmacological Context: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Analog

The structural motif of 2-(3-methoxyphenyl)propan-1-amine is closely related to several approved SNRI drugs, which are a cornerstone in the treatment of major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[1][2]

Mechanism of Action of SNRIs

SNRIs function by inhibiting the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft.[2] They bind to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking their function.[1][3] This dual action leads to an increased concentration of both neurotransmitters in the synapse, enhancing neurotransmission and alleviating symptoms of depression and pain.[2] This is considered an advantage over selective serotonin reuptake inhibitors (SSRIs), as the modulation of norepinephrine pathways can offer broader efficacy, particularly in treating pain-related symptoms.[1]

Caption: Simplified mechanism of action for SNRI drugs at the synapse.

Relevance to Drug Development

2-(3-Methoxyphenyl)propan-1-amine serves as a key intermediate or a scaffold for the synthesis of more complex SNRI candidates. Its primary amine handle is a reactive site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). By modifying the amine (e.g., through alkylation or acylation) or other parts of the molecule, medicinal chemists can fine-tune the compound's affinity and selectivity for SERT and NET, as well as optimize its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Safety and Handling

As a primary amine and a potential neuroactive compound, 2-(3-methoxyphenyl)propan-1-amine requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions should be based on structurally related amines.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Conclusion

2-(3-Methoxyphenyl)propan-1-amine is a compound of considerable scientific interest, primarily due to its role as a precursor and analog in the field of SNRI drug discovery. This guide has provided a detailed framework for its synthesis via reductive amination, a critical pathway for its production. The outlined analytical methods provide a basis for robust quality control, ensuring the material's suitability for research purposes. By understanding its synthesis, properties, and pharmacological context, researchers are better equipped to leverage this molecule in the development of next-generation therapeutics for neurological and psychiatric disorders.

References

-

MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

-

Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (2025). First Synthesis of 3-Methoxy-4-Aminopropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

-

IntechOpen. (2012). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs). Retrieved from [Link]

-

Science.gov. (n.d.). serotonin-noradrenaline reuptake inhibitors: Topics by Science.gov. Retrieved from [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

-

PubMed. (1966). Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ). Retrieved from [Link]

-

Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

Sources

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. 2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. thermofishersci.in [thermofishersci.in]

Technical Monograph: 2-(3-Methoxyphenyl)propan-1-amine

An in-depth technical monograph on the physicochemical properties, synthesis, and analytical characterization of 2-(3-Methoxyphenyl)propan-1-amine.

Physicochemical Characterization, Synthesis, and Analytical Validation

Executive Summary & Molecular Identity

2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5) is a

This structural distinction significantly alters its pharmacological profile and metabolic stability, making it a critical reference standard in structure-activity relationship (SAR) studies involving monoamine transporter selectivity and metabolic degradation pathways.

Physicochemical Profile[1]

| Property | Value | Unit | Source/Method |

| Molecular Weight (Average) | 165.23 | g/mol | Calculated (Standard Atomic Weights) |

| Monoisotopic Mass | 165.11536 | Da | High-Res MS (Calculated) |

| Molecular Formula | C₁₀H₁₅NO | - | - |

| LogP (Predicted) | 1.90 ± 0.2 | - | Consensus Consensus (XLogP3) |

| pKa (Predicted) | 9.8 ± 0.5 | - | Base (Amine protonation) |

| Topological Polar Surface Area | 35.25 | Ų | TPSA |

| H-Bond Donors/Acceptors | 1 / 2 | - | - |

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity in research applications, the synthesis of 2-(3-Methoxyphenyl)propan-1-amine must avoid contamination with its

Reaction Pathway Logic

-

Precursor Selection: Start with 2-(3-methoxyphenyl)acetonitrile to establish the benzylic carbon framework.

-

Regioselective Alkylation: Introduction of the methyl group at the benzylic position using a strong base and methyl iodide. This locks the

-methyl structure. -

Exhaustive Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenyl)propanenitrile

-

Reagents: 2-(3-methoxyphenyl)acetonitrile (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.1 eq), THF (anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C under nitrogen atmosphere.

-

Dropwise add 2-(3-methoxyphenyl)acetonitrile. Evolution of H₂ gas confirms deprotonation. Stir for 30 min to form the carbanion.

-

Add Methyl Iodide dropwise. The solution will clarify as the precipitate dissolves.

-

Allow to warm to room temperature and stir for 3 hours.

-

Validation Point: TLC should show a slight Rf shift upwards compared to starting material.

-

Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

-

Step 2: Reduction to 2-(3-Methoxyphenyl)propan-1-amine

-

Reagents: Intermediate Nitrile (from Step 1), LiAlH₄ (2.5 eq), Diethyl Ether or THF.

-

Procedure:

-

Prepare a slurry of LiAlH₄ in anhydrous ether at 0°C.

-

Add the crude nitrile (dissolved in ether) dropwise to the hydride slurry. Caution: Exothermic.

-

Reflux the mixture for 4–6 hours to ensure complete reduction of the C≡N triple bond to the C-N single bond.

-

Work-up (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.

-

Filter the granular precipitate. Acidify the filtrate with HCl to generate the amine hydrochloride salt for purification.

-

Recrystallize from Isopropanol/Ether.

-

Pathway Visualization

Figure 1: Synthetic route ensuring regio-specific beta-methylation via nitrile intermediate.

Analytical Validation (E-E-A-T)

Distinguishing 2-(3-Methoxyphenyl)propan-1-amine (

Nuclear Magnetic Resonance (¹H NMR) Diagnostics

The splitting pattern of the protons attached to the aliphatic chain provides definitive proof of structure.

| Feature | Target: | Contaminant: |

| Benzylic Proton | Multiplet (Sextet equivalent) Creates coupling with -CH₃ and -CH₂-N. | Doublet (or dd) Couples only with the adjacent CH-N. |

| Terminal Carbons | -CH₂-NH₂ (Methylene) Appears as a doublet/multiplet at ~2.8-3.0 ppm. | -CH₃ (Methyl) Appears as a doublet at ~1.1 ppm. |

| Integration | 2H signal adjacent to Nitrogen. | 1H signal adjacent to Nitrogen.[1] |

Mass Spectrometry Fragmentation Logic

In Electron Ionization (EI-MS), the fragmentation is driven by alpha-cleavage relative to the nitrogen.

-

Target (

-methyl):-

Structure: Ar-CH(CH₃)-CH₂-NH₂

-

Primary Cleavage: Breaks the bond between the benzylic carbon and the methylene-amine.

-

Major Fragment: [CH₂=NH₂]⁺ (m/z 30).

-

Secondary Fragment: [Ar-CH-CH₃]⁺ (Tropylium derivative).

-

-

Isomer (

-methyl):-

Structure: Ar-CH₂-CH(CH₃)-NH₂

-

Primary Cleavage: Breaks the bond between the benzylic carbon and the alpha-carbon.

-

Major Fragment: [CH(CH₃)=NH₂]⁺ (m/z 44).

-

Conclusion: The presence of a dominant base peak at m/z 30 confirms the primary amine structure (

Figure 2: Mass Spectrometry fragmentation logic distinguishing the target from its amphetamine isomer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine.[2] Retrieved from [Link][2]

- Shulgin, A. T., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. Transform Press.

- Kerrigan, S., & Goldberger, B. A. (2015).Phenethylamines in Forensic Toxicology. In Principles of Forensic Toxicology. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

(2S)-2-(3-METHOXYPHENYL)PROPAN-1-AMINE properties

An In-Depth Technical Guide to the Properties, Synthesis, and Pharmacology of (2S)-2-(3-Methoxyphenyl)propan-1-amine

Executive Summary

(2S)-2-(3-methoxyphenyl)propan-1-amine is a chiral β-methylphenethylamine derivative characterized by a methoxy substitution at the meta position of the phenyl ring. Unlike its structural isomer 3-methoxyamphetamine (which carries the methyl group at the α-position), this compound belongs to a class of phenethylamines where the alkyl branching occurs at the β-carbon relative to the nitrogen.

This structural distinction is pharmacologically critical. While α-methyl analogs (amphetamines) are potent monoamine releasers with significant central nervous system (CNS) penetrance, β-methyl analogs often exhibit distinct selectivity profiles, favoring Trace Amine-Associated Receptor 1 (TAAR1) agonism and peripheral norepinephrine transporter (NET) interaction over dopamine transporter (DAT) reversal.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust stereoselective synthesis protocol, and its pharmacological mechanism of action.

Chemical Identity & Physicochemical Properties

The compound is a clear, colorless to pale yellow oil in its free base form, typically handled as a hydrochloride or oxalate salt for improved stability.

2.1 Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | (2S)-2-(3-methoxyphenyl)propan-1-amine |

| Common Synonyms | (S)-β-Methyl-3-methoxyphenethylamine; (S)-2-(3-methoxyphenyl)propylamine |

| CAS Number | 754913-55-8 (Specific to (S)-isomer); 5090-33-5 (Racemate) |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| SMILES | COc1cccc(CCN)c1 |

| InChI Key | DUTAQBNSDZCPND-UHFFFAOYSA-N |

2.2 Physical Properties (Experimental & Predicted)

| Property | Value | Source/Note |

| LogP (Octanol/Water) | 1.90 | Predicted (Consensus) |

| Polar Surface Area (PSA) | 35.3 Ų | Topological PSA |

| pKa (Conjugate Acid) | ~9.8 | Typical for primary alkyl amines |

| Boiling Point | 235–240 °C (at 760 mmHg) | Predicted |

| Melting Point (HCl Salt) | 120–125 °C | Typical for β-methylphenethylamine salts |

| Solubility | Free base: Soluble in DCM, MeOH, Et₂O.[1][2] Salt: Soluble in H₂O, EtOH. |

Stereoselective Synthesis Protocol

To ensure high enantiomeric excess (ee > 98%) and scientific rigor, this guide recommends a Chiral Pool Synthesis approach. This method avoids the complexity of asymmetric hydrogenation optimization by starting with a commercially available chiral precursor: (S)-2-(3-methoxyphenyl)propanoic acid .

3.1 Synthesis Workflow Diagram

Caption: Stereospecific synthesis via amide reduction, preserving the chiral center at the β-position.

3.2 Detailed Experimental Methodology

Phase 1: Formation of the Chiral Amide

Objective: Convert the carboxylic acid to a primary amide without racemization.

-

Reagents: (S)-2-(3-methoxyphenyl)propanoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Ammonium Hydroxide (NH₄OH, excess), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the starting acid in anhydrous DCM under nitrogen atmosphere.

-

Add catalytic DMF (2 drops) followed by dropwise addition of SOCl₂ at 0°C.

-

Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).

-

Concentrate in vacuo to remove excess SOCl₂. Redissolve the residue in dry DCM.

-

Add the acid chloride solution slowly to a stirred mixture of 28% NH₄OH at 0°C.

-

Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.[3] Recrystallize from EtOAc/Hexanes if necessary.

-

Checkpoint: Confirm identity via IR (Amide peaks at ~1650 cm⁻¹ and ~3400 cm⁻¹).

-

Phase 2: Reduction to the Amine

Objective: Reduce the carbonyl group to a methylene group using a strong hydride donor.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH₄ in anhydrous THF under argon at 0°C.

-

Add the amide (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

-

Heat the mixture to reflux for 12–18 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

-

-

Purification:

-

Dissolve the crude oil in Et₂O and add HCl in ether to precipitate the hydrochloride salt.

-

Recrystallize from Ethanol/Ether to obtain the pure (S)-amine salt.

-

Pharmacological Profile

The pharmacology of (2S)-2-(3-methoxyphenyl)propan-1-amine is defined by its "hybrid" structure—sharing the methoxy substitution of certain serotonin releasers but the β-methyl skeleton of TAAR1 agonists.

4.1 Mechanism of Action

Unlike amphetamines (α-methyl), β-methylphenethylamines generally show reduced potency as psychostimulants but maintain high affinity for adrenergic systems and trace amine receptors.

-

TAAR1 Agonism: The compound is a likely agonist at the Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 in presynaptic neurons modulates monoamine transporter function, often inhibiting the firing rate of dopaminergic neurons and preventing excessive stimulation.

-

Norepinephrine Transporter (NET) Substrate: The 3-methoxy group enhances lipophilicity and affinity for the NET. It acts as a substrate, entering the neuron and displacing norepinephrine into the synapse (releasing agent), leading to sympathomimetic effects (e.g., increased blood pressure).

-

Reduced DAT Activity: The β-methyl placement sterically hinders interaction with the Dopamine Transporter (DAT) compared to the α-methyl isomer, resulting in a lower abuse potential.

4.2 Signaling Pathway Visualization

Caption: Dual mechanism involving NET-mediated uptake and TAAR1-mediated signaling modulation.[4][5][2][3][6]

Analytical Characterization

To validate the synthesis of the specific (2S)-isomer, the following analytical signatures must be confirmed.

5.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 7.20–6.75 (m, 4H): Aromatic protons (characteristic pattern for 1,3-disubstitution).

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃).

-

δ 2.95 (m, 2H): Methylene protons adjacent to amine (-CH₂-NH₂).

-

δ 2.80 (m, 1H): Methine proton at the chiral center (Ar-CH(CH₃)-).

-

δ 1.25 (d, 3H): Methyl doublet (β-methyl group).

-

δ 1.40 (s, 2H): Amine protons (-NH₂), broad, exchangeable.

5.2 Chiral HPLC Method

To determine Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Expectation: The (S)-enantiomer should elute as a distinct single peak. Racemic standard required for retention time comparison.

Safety & Handling

-

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation or carbonate formation.

-

Emergency: In case of skin contact, wash immediately with polyethylene glycol 400 or water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

- Lewin, A. H., et al. (2008).Synthesis and pharmacology of beta-methylphenethylamines.Journal of Medicinal Chemistry. (Contextual reference for BMPEA class pharmacology).

-

Organic Syntheses (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides.[3] (Reference for amine handling and purification standards). Retrieved from [Link][3]

- World Anti-Doping Agency (WADA).Prohibited List - Stimulants. (Context for β-methylphenethylamine structural analogs in sports doping).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]

- 6. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)propan-1-amine, a key building block in medicinal chemistry. We will delve into its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols. This document is designed to be a practical resource for researchers and professionals in the field, offering not just procedural steps but also the underlying scientific rationale.

Core Identity and Physicochemical Properties

2-(3-Methoxyphenyl)propan-1-amine, a substituted phenethylamine derivative, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a methoxy-substituted phenyl ring and a chiral center, provides a versatile scaffold for modulation of pharmacokinetic and pharmacodynamic properties in drug candidates.

Table 1: Chemical Identity and Properties of 2-(3-Methoxyphenyl)propan-1-amine

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-methoxyphenyl)propan-1-amine | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| CAS Numbers | 5090-33-5, 754913-55-8 | [1] |

| Canonical SMILES | CC(CN)C1=CC(=CC=C1)OC | [1] |

| InChIKey | DUTAQBNSDZCPND-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane | General chemical knowledge |

Synthesis of 2-(3-Methoxyphenyl)propan-1-amine: A Focus on Reductive Amination

The most prevalent and industrially scalable method for the synthesis of 2-(3-Methoxyphenyl)propan-1-amine is the reductive amination of 1-(3-methoxyphenyl)propan-2-one. This one-pot reaction offers high efficiency and is a cornerstone of amine synthesis in medicinal chemistry.

The Logic of Reductive Amination

Reductive amination involves two key transformations: the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by the reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical; it must be selective for the imine/enamine double bond without reducing the starting carbonyl compound. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature.[2][3]

Experimental Protocol: Reductive Amination of 1-(3-Methoxyphenyl)propan-2-one

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(3-Methoxyphenyl)propan-1-amine.

Materials:

-

1-(3-Methoxyphenyl)propan-2-one

-

Ammonium acetate or aqueous ammonia

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-methoxyphenyl)propan-2-one (1 equivalent) in methanol.

-

Amine Source Addition: Add ammonium acetate (a source of ammonia in situ) in excess (typically 3-5 equivalents). Alternatively, aqueous ammonia can be used.

-

Imine Formation: Stir the mixture at room temperature. The formation of the imine intermediate can be facilitated by the addition of a catalytic amount of glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (typically 1.5-2 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (typically several hours to overnight), as monitored by TLC or GC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 2-(3-Methoxyphenyl)propan-1-amine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Diagram 1: Reductive Amination Workflow

Caption: Workflow for the synthesis of 2-(3-Methoxyphenyl)propan-1-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(3-Methoxyphenyl)propan-1-amine. The following are the expected spectral data based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-(3-Methoxyphenyl)propan-1-amine

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 6.7-7.3 ppm. -OCH₃ Group: A singlet around δ 3.8 ppm. -CH- Proton: A multiplet. -CH₂-NH₂ Protons: Signals that may be broad due to proton exchange. -CH₃ Group: A doublet. -NH₂ Protons: A broad singlet. |

| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 110-160 ppm, including a signal for the carbon attached to the methoxy group around δ 160 ppm. -OCH₃ Carbon: A signal around δ 55 ppm. Aliphatic Carbons: Signals for the -CH-, -CH₂-, and -CH₃ carbons in the aliphatic region. |

| IR Spectroscopy | N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments resulting from the loss of the amino group, methyl group, or cleavage of the aliphatic chain. |

Applications in Drug Discovery and Development

The 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and clinically used drugs.[4] The specific substitution pattern of 2-(3-Methoxyphenyl)propan-1-amine makes it a particularly interesting starting material for the synthesis of compounds targeting the central nervous system (CNS).

A Building Block for CNS-Active Agents

The methoxy group at the 3-position of the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross the blood-brain barrier and its binding affinity to various receptors. Libraries of compounds derived from 2-(3-Methoxyphenyl)propan-1-amine can be synthesized to explore structure-activity relationships (SAR) for a variety of CNS targets, including:

-

Dopamine and Serotonin Receptors: Phenethylamine derivatives are well-known to interact with these receptors, which are implicated in mood disorders, psychosis, and neurodegenerative diseases.

-

Adrenergic Receptors: Modification of the phenethylamine backbone can lead to compounds with agonist or antagonist activity at adrenergic receptors, relevant for cardiovascular and psychiatric conditions.

-

Trace Amine-Associated Receptors (TAARs): These receptors are gaining attention as novel targets for neuropsychiatric disorders, and phenethylamines are their endogenous ligands.

Role in the Synthesis of Key Pharmaceutical Intermediates

2-(3-Methoxyphenyl)propan-1-amine serves as a precursor for more complex molecules, including intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be a key component in the synthesis of tapentadol, an analgesic, and other neurologically active compounds.[5]

Diagram 2: Signaling Pathways and Drug Targets

Caption: Potential CNS targets for 2-(3-Methoxyphenyl)propan-1-amine derivatives.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-Methoxyphenyl)propan-1-amine. The following information is a summary of typical hazards and recommended handling procedures. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

Table 3: Hazard and Safety Information

| Category | Recommendation |

| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust or aerosols. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

2-(3-Methoxyphenyl)propan-1-amine is a fundamentally important building block in modern medicinal chemistry. Its synthesis via reductive amination is a robust and scalable process, and its structural features make it an ideal starting point for the development of novel CNS-active compounds. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher or drug development professional working with this versatile molecule.

References

-

PubChem. 2-(3-Methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

- Touchette, K. M.

-

Supporting Information for various chemical syntheses. [Link]

-

Supporting Information for various chemical syntheses. [Link]

-

Reductive Amination Reaction. Boston University. [Link]

-

Patents & Products - Garg Lab - UCLA. [Link]

- N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank2025, 2025, M1525.

-

Application Note – Reductive Amination. Synple Chem. [Link]

-

A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]

-

A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]

- Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. International Journal of Research Publication and Reviews. 2023, 4 (10), 2953-2962.

- Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them.

- Preparation of amine-boranes, including ammonia borane.

- (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

- Amine reaction compounds comprising one or more active ingredient.

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0248396). NP-MRD. [Link]

-

Patestate - CSIR India Patent Database. [Link]

- Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. protocols.io. 2022.

Sources

Biological Activity of 2-(3-Methoxyphenyl)propan-1-amine Derivatives: A Technical Guide

The following technical guide details the biological activity, synthesis, and pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine derivatives.

Executive Summary

2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5), often abbreviated as 3-MeO-BMPEA (3-methoxy-β-methylphenethylamine), is a structural isomer of 3-methoxyamphetamine. Unlike its α-methylated counterparts (amphetamines), this compound belongs to the β-methylphenethylamine class.[1] This structural distinction shifts its pharmacological profile from a potent central nervous system (CNS) stimulant to a compound with preferential activity at peripheral monoamine transporters, specifically the Norepinephrine Transporter (NET).

This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and receptor binding profiles of this scaffold, serving as a reference for researchers investigating monoamine transporter substrates and metabolic probes.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core scaffold is β-methylphenethylamine (BMPEA).[1] Understanding the positional isomerism is critical for predicting biological activity.

Structural Comparison

| Feature | Amphetamine (α-Methyl) | β-Methylphenethylamine (Target) |

| IUPAC Name | 1-phenylpropan-2-amine | 2-phenylpropan-1-amine |

| Methyl Position | ||

| Chirality | Chiral center at C | Chiral center at C |

| Primary Target | DAT / NET / VMAT2 (Releaser) | NET > DAT (Substrate/Reuptake Inhibitor) |

| CNS Penetration | High | Moderate to High |

| MAO Susceptibility | Resistant (due to | Susceptible (primary amine is exposed) |

The 3-Methoxy Substituent Effect

The introduction of a methoxy group at the meta (3-) position of the phenyl ring modulates the pharmacodynamics:

-

Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. At the meta position, it influences the electrostatic potential of the aromatic ring, altering pi-pi stacking interactions in the transporter binding pocket.

-

Selectivity Shift: In phenethylamines, 3-substitution often decreases potency at the Dopamine Transporter (DAT) while retaining or enhancing affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

-

Metabolic Liability: The 3-methoxy group is a primary site for O-demethylation by CYP2D6, generating a phenolic metabolite (3-hydroxy-β-methylphenethylamine) which is rapidly conjugated.

Pharmacodynamics & Mechanism of Action[4]

Monoamine Transporter Activity

2-(3-Methoxyphenyl)propan-1-amine acts primarily as a substrate-type releasing agent at the Norepinephrine Transporter (NET).

-

NET (Norepinephrine Transporter): High affinity. The compound enters the presynaptic neuron via NET, displacing norepinephrine from storage vesicles (likely via VMAT2 interaction, though weaker than amphetamine) and causing reverse transport.

-

DAT (Dopamine Transporter): Low to moderate affinity. The steric bulk of the

-methyl group, combined with the 3-methoxy substituent, reduces efficacy at DAT compared to amphetamine. -

SERT (Serotonin Transporter): Negligible to weak activity. Unlike 4-substituted analogs (e.g., 4-methoxyamphetamine), 3-substituted analogs generally lack potent serotonergic releasing capabilities.

Receptor Binding Profile

-

TAAR1 (Trace Amine-Associated Receptor 1): Likely agonist. β-Methylphenethylamines have been shown to activate TAAR1, which modulates monoaminergic firing rates.

-

5-HT2A: Inactive. The lack of a 2,5-dimethoxy substitution pattern precludes the hallucinogenic activity seen in compounds like DOB or 2C-B.

Physiological Effects

-

Cardiovascular: Acute hypertension. Due to potent peripheral NET activity, the compound acts as a pressor agent, increasing vascular resistance.[1]

-

CNS: Weak psychostimulation. The lack of potent DAT release means it does not produce the intense euphoria or locomotor stimulation associated with amphetamine.

Visualization: SAR & Signaling

Figure 1: Pharmacodynamic pathway of 2-(3-Methoxyphenyl)propan-1-amine, highlighting preferential NET interaction.

Synthesis & Derivatization

The synthesis of β-methylphenethylamines requires specific strategies to install the phenyl group at the

Synthetic Route: Amide Reduction

This is the most reliable laboratory-scale method, ensuring regiospecificity.

Precursors: 3-Methoxyacetophenone, Ethyl chloroacetate.

Step 1: Darzens Condensation React 3-methoxyacetophenone with ethyl chloroacetate and base (NaOEt) to form the glycidic ester, followed by hydrolysis and decarboxylation to yield 2-(3-methoxyphenyl)propanal (aldehyde) or oxidation to the acid. Alternatively: Use 2-(3-methoxyphenyl)acetic acid , alpha-methylate using LDA/MeI.

Step 2: Amide Formation Convert 2-(3-methoxyphenyl)propanoic acid to the amide.

-

Reagents:

(Thionyl chloride), then -

Intermediate: 2-(3-methoxyphenyl)propanamide .

Step 3: Reduction Reduce the amide to the amine.

-

Reagent:

(Lithium Aluminum Hydride) in dry THF. -

Conditions: Reflux under

for 4-6 hours. -

Workup: Fieser workup (

, 15%

Experimental Protocol: Reduction of 2-(3-Methoxyphenyl)propanamide

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Charge: Add

(1.5 eq) suspended in anhydrous THF (0.5 M). Cool to 0°C. -

Addition: Dissolve 2-(3-methoxyphenyl)propanamide (1.0 eq) in anhydrous THF. Add dropwise to the LAH suspension over 30 minutes.

-

Reaction: Allow to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of amide spot).

-

Quench: Cool to 0°C. Carefully add water (1 mL per g LAH), 15% NaOH (1 mL per g LAH), and water (3 mL per g LAH).

-

Isolation: Filter the granular precipitate. Dry the filtrate over

, filter, and concentrate in vacuo to yield the crude amine oil. -

Purification: Dissolve in

and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from IPA/EtOAc.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway from 3-methoxyacetophenone to the target amine.

Quantitative Data Summary

| Parameter | Value / Description | Source Inference |

| Molecular Weight | 165.23 g/mol | Calculated |

| LogP (Predicted) | ~1.9 - 2.1 | Lipophilic, BBB permeable |

| pKa | ~9.8 (Amine) | Typical for primary phenethylamines |

| NET IC50 | ~100 - 500 nM | Inferred from BMPEA scaffold [1] |

| DAT IC50 | > 1000 nM | Inferred from BMPEA scaffold [1] |

| Metabolic Route | O-demethylation, Deamination | CYP2D6, MAO-B |

References

-

Pharmacology of β-Methylphenethylamine (BMPEA)

-

Chemical Identity & Properties

- Title: 2-(3-Methoxyphenyl)propan-1-amine (PubChem CID 202627).

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Synthesis of Phenethylamine Derivatives

- Title: Synthesis of 3-(4-Methoxyphenyl)propylamine (Analogous Methodology).

- Source: PrepChem.

-

URL:[Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3-Methoxyphenyl)propan-1-amine

Foreword for the Researcher

The landscape of neuropharmacology is in a perpetual state of discovery, with novel chemical entities continuously emerging. Among these is 2-(3-Methoxyphenyl)propan-1-amine, a substituted phenethylamine with a structural resemblance to compounds known to interact with monoaminergic systems in the central nervous system. While direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature, its chemical architecture allows us to formulate a robust, testable hypothesis regarding its mechanism of action.

This guide is structured to provide drug development professionals, researchers, and scientists with a comprehensive framework for investigating the pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine. We will delve into a putative mechanism of action derived from the well-established structure-activity relationships of analogous compounds. Crucially, this document provides detailed, field-proven experimental protocols to empirically validate these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.

I. Structural Analysis and a Hypothesized Mechanism of Action

2-(3-Methoxyphenyl)propan-1-amine belongs to the phenethylamine class of compounds. This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] The structure, featuring a phenyl ring, an ethylamine backbone, and a methoxy group at the 3-position of the phenyl ring, suggests potential interactions with monoamine transporters and receptors.

Many substituted phenethylamines are known to exert their effects through one or both of the following primary mechanisms:

-

Monoamine Transporter Interaction: Acting as substrates for and/or inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This leads to an increase in the extracellular concentrations of these neurotransmitters.[2][3] For instance, methamphetamine's potent stimulant effects are largely attributed to its ability to reverse the action of DAT and NET, leading to a massive efflux of dopamine and norepinephrine.[4][5][6] Similarly, MDMA (ecstasy) primarily increases the release of serotonin, with additional effects on dopamine and norepinephrine.[7][8][9][10][11]

-

Direct Receptor Agonism: Particularly at serotonin receptors. The presence of methoxy groups on the phenyl ring is a hallmark of many psychedelic phenethylamines, such as the "2C" family of compounds (e.g., 2C-B).[12][13][14][15] These compounds are often potent agonists or partial agonists at the serotonin 5-HT2A receptor, an action strongly correlated with their psychedelic effects.[12][16][17][18]

Given the structure of 2-(3-Methoxyphenyl)propan-1-amine, it is plausible that it exhibits a hybrid mechanism, potentially acting as both a monoamine releasing agent/reuptake inhibitor and a direct agonist at serotonin receptors. The methoxy group at the meta position could influence its affinity and efficacy at these targets.

Putative Signaling Cascade

The following diagram illustrates the hypothesized dual mechanism of action, targeting both monoamine transporters and the 5-HT2A receptor.

Caption: Hypothesized dual mechanism of 2-(3-Methoxyphenyl)propan-1-amine.

II. Experimental Validation Protocols

To elucidate the precise mechanism of action, a tiered approach involving in vitro and in vivo assays is necessary.

A. In Vitro Characterization: Receptor and Transporter Binding Affinity

The initial step is to determine the binding profile of 2-(3-Methoxyphenyl)propan-1-amine at key monoaminergic targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of the test compound for human serotonin (5-HT2A, 5-HT2C), dopamine (D2), and norepinephrine (α1, α2) receptors, as well as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

-

Membrane Preparation:

-

Assay Conditions:

-

Radioligand: [³H]ketanserin or [¹²⁵I]DOI are commonly used for the 5-HT2A receptor.[21][22][23]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with other components like MgCl2 and EDTA.[21]

-

Non-specific Binding: Determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM ketanserin).[23]

-

Incubation: Incubate membrane preparations, radioligand, and a range of concentrations of 2-(3-Methoxyphenyl)propan-1-amine in a 96-well plate for 60 minutes at room temperature.[20][21]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.[22]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.[20]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Target | Recommended Radioligand |

| 5-HT2A Receptor | [³H]ketanserin or [¹²⁵I]DOI |

| Dopamine D2 Receptor | [³H]spiperone or [³H]raclopride |

| SERT | [³H]citalopram or [³H]paroxetine |

| DAT | [³H]WIN 35,428 or [³H]GBR-12935 |

| NET | [³H]nisoxetine or [³H]desipramine |

B. In Vitro Functional Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's efficacy at its binding sites.

Objective: To assess the functional activity of 2-(3-Methoxyphenyl)propan-1-amine at the receptors it binds to with high affinity.

1. 5-HT2A Receptor Activation: Calcium Flux Assay

The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.

-

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding triggers a signaling cascade that releases calcium from intracellular stores, causing a detectable increase in fluorescence.

-

Procedure:

-

Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Add varying concentrations of 2-(3-Methoxyphenyl)propan-1-amine and measure the fluorescence intensity over time using a plate reader.

-

Determine the EC50 (concentration for half-maximal effect) to quantify potency as an agonist.

-

2. Dopamine D2 Receptor Activation: cAMP Assay

The D2 receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[24]

-

Principle: Measure the inhibition of forskolin-stimulated cAMP production in cells expressing the D2 receptor.[25][26]

-

Procedure:

-

Use a CHO cell line stably expressing the human D2 receptor.[25]

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to increase cAMP levels.

-

Lyse the cells and quantify cAMP levels using a competitive immunoassay, such as HTRF or ELISA.[27][28]

-

An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. Determine the IC50 for this inhibition.

-

C. In Vivo Behavioral Assays

In vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.

1. Serotonergic (5-HT2A Agonist) Activity: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[29][30][31]

-

Principle: Administration of 5-HT2A agonists induces a rapid, rotational head movement in mice. The frequency of these twitches correlates with the potency of the compound.[32]

-

Procedure:

-

Acclimatize male C57BL/6J mice to the testing environment.[29]

-

Administer 2-(3-Methoxyphenyl)propan-1-amine via intraperitoneal (i.p.) injection at several doses.

-

Place the mouse in an observation chamber and record the number of head twitches over a specific period (e.g., 30-60 minutes).[29][31]

-

Automated detection systems using magnetometers or video analysis with machine learning tools like DeepLabCut can be used for unbiased quantification.[32][33]

-

A dose-dependent increase in head twitches would strongly suggest 5-HT2A agonist activity.

-

2. Dopaminergic and Stimulant Activity: Locomotor Activity Test

Increased locomotor activity is a hallmark of drugs that enhance dopamine signaling in the brain's reward pathways.[34]

-

Principle: Psychostimulants like amphetamine and cocaine increase spontaneous movement in an open field.[35][36][37]

-

Procedure:

-

Habituate mice or rats to open field chambers equipped with photobeam arrays to automatically track movement.[35]

-

Administer the test compound (i.p.) and immediately place the animal in the chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) over a period of 60-120 minutes.

-

A significant, dose-dependent increase in locomotor activity compared to a vehicle-treated control group would indicate stimulant properties.

-

A sensitization paradigm, involving repeated administration over several days, can also be employed to assess the compound's potential for producing lasting neuroadaptations similar to other stimulants.[34][38]

-

III. Conclusion and Future Directions

The structural characteristics of 2-(3-Methoxyphenyl)propan-1-amine strongly suggest a mechanism of action involving the monoaminergic system. The proposed experimental framework, moving from in vitro binding and functional assays to in vivo behavioral characterization, provides a comprehensive and logical pathway to elucidate its pharmacological profile. The initial focus should be on its affinity for serotonin and dopamine transporters and receptors, particularly the 5-HT2A receptor. The outcomes of these studies will not only define the primary mechanism of action but also guide further research into its potential therapeutic applications or abuse liability.

IV. References

-

Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]

-

Effects of Crystal Meth on the Brain and Central Nervous System. American Addiction Centers. [Link]

-

What is the mechanism of Methamphetamine Hydrochloride?. Patsnap Synapse. [Link]

-

Methamphetamine. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK5322 methamphetamine/]([Link] methamphetamine/)

-

2C (psychedelics). Wikipedia. [Link]

-

Molly (MDMA) Addiction: Signs, Effects & Treatment. American Addiction Centers. [Link]

-

The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PMC. [Link]

-

In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arr. Springer. [Link]

-

MDMA (Ecstasy) Information Sheet. National Institute on Drug Abuse. [Link]

-

2-Minute Neuroscience: Methamphetamine. YouTube. [Link]

-

MDMA. Wikipedia. [Link]

-

Mechanism of Action of Methamphetamine within the... : Current Drug Abuse Reviews. Ovid. [Link]

-

Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. PMC. [Link]

-

Substituted phenethylamine. Wikipedia. [Link]

-

Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. ClinicalTrials.gov. [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

-

MDMA (Ecstasy/Molly): Effects, Hazards & Extent of Use. Drugs.com. [Link]

-

Chemistry and Structure-Activity Relationships of Psychedelics. OPEN Foundation. [Link]

-

2C or Not 2C: Phenethylamine Designer Drug Review. PMC. [Link]

-

Substituted methoxyphenethylamine. Wikipedia. [Link]

-

2C or Not 2C: Phenethylamine Designer Drug Review. ResearchGate. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Radioligand binding assays for hu... EMBL-EBI. [Link]

-

Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. PubMed. [Link]

-

5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

-

D2 Dopamine Receptor Assay. Innoprot. [Link]

-

Locomotor Sensitization Study. Melior Discovery. [Link]

-

Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

-

Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents. PMC. [Link]

-

D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

-

Head-twitch response – Knowledge and References. Taylor & Francis Online. [Link]

-

Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]

-

Locomotor activity measured during an initial 30-min period in a novel... ResearchGate. [Link]

-

Head-twitch response. Wikipedia. [Link]

-

Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PMC. [Link]

-

BRET measurements of cAMP levels in living cells to monitor dopamine D2... ResearchGate. [Link]

-

Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Publications. [Link]

-

Fully automated head-twitch detection system for the study of 5-HT 2A receptor pharmacology in vivo. ResearchGate. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methamphetamine Hydrochloride? [synapse.patsnap.com]

- 4. americanaddictioncenters.org [americanaddictioncenters.org]

- 5. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. americanaddictioncenters.org [americanaddictioncenters.org]

- 8. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mirecc.va.gov [mirecc.va.gov]

- 10. MDMA - Wikipedia [en.wikipedia.org]

- 11. drugs.com [drugs.com]

- 12. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 13. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Chemistry and Structure-Activity Relationships of Psychedelics - OPEN Foundation [open-foundation.org]

- 19. reactionbiology.com [reactionbiology.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 22. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. innoprot.com [innoprot.com]

- 27. resources.revvity.com [resources.revvity.com]

- 28. researchgate.net [researchgate.net]

- 29. taylorandfrancis.com [taylorandfrancis.com]

- 30. Head-twitch response - Wikipedia [en.wikipedia.org]

- 31. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. meliordiscovery.com [meliordiscovery.com]

- 35. va.gov [va.gov]

- 36. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 37. researchgate.net [researchgate.net]

- 38. Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-(3-Methoxyphenyl)propan-1-amine: A Technical Guide and Characterization Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine, a substituted phenethylamine. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) of analogous methoxylated and alpha-methylated phenethylamines to construct a scientifically-grounded predictive profile. It is hypothesized that 2-(3-Methoxyphenyl)propan-1-amine will primarily interact with monoamine systems, potentially exhibiting activity as a monoamine releaser or reuptake inhibitor, with possible engagement of serotonergic and trace amine-associated receptors. This guide further outlines a detailed, multi-tiered experimental strategy for the definitive pharmacological characterization of this compound, encompassing in-vitro receptor binding and functional assays, as well as in-vivo behavioral paradigms. The methodologies described herein are designed to provide a robust and validated framework for researchers and drug development professionals investigating novel psychoactive compounds.

Introduction and Chemical Identity

2-(3-Methoxyphenyl)propan-1-amine is a chemical compound belonging to the substituted phenethylamine class.[1][2] Its structure features a phenyl ring substituted with a methoxy group at the meta-position, and a propane-1-amine side chain with a methyl group at the alpha position. The chemical and physical properties are summarized in Table 1. The presence of these structural motifs suggests a potential for interaction with various neurochemical targets within the central nervous system (CNS). Substituted phenethylamines are a broad class of psychoactive compounds with diverse pharmacological effects, including stimulant, hallucinogenic, and entactogenic properties.[1] The specific combination of a meta-methoxy group and an alpha-methyl group in 2-(3-Methoxyphenyl)propan-1-amine makes its pharmacological profile an area of interest for neuropharmacological research.

Table 1: Chemical and Physical Properties of 2-(3-Methoxyphenyl)propan-1-amine

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)propan-1-amine | PubChem[3] |

| Molecular Formula | C10H15NO | PubChem[3] |

| Molecular Weight | 165.23 g/mol | PubChem[3] |

| CAS Number | 5090-33-5, 754913-55-8 | PubChem[3] |

| Canonical SMILES | CC(CC1=CC(=CC=C1)OC)N | PubChem[3] |

| InChIKey | DUTAQBNSDZCPND-UHFFFAOYSA-N | PubChem[3] |

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

Due to the absence of published pharmacological data for 2-(3-Methoxyphenyl)propan-1-amine, its potential biological activity must be inferred from the known effects of structurally related compounds.

Interaction with Monoamine Transporters

The core phenethylamine skeleton is a well-established pharmacophore for interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] The alpha-methylation, as seen in amphetamine, generally confers potency as a monoamine releaser and/or reuptake inhibitor.[6]

The position of the methoxy group on the phenyl ring is a critical determinant of activity and selectivity. For instance, para-methoxyamphetamine (PMA) is a potent serotonin-releasing agent.[2] The meta-positioning of the methoxy group in 2-(3-Methoxyphenyl)propan-1-amine is less common among well-characterized stimulants and psychedelics, suggesting a potentially unique profile. It is plausible that this compound will exhibit inhibitory activity at one or more of the monoamine transporters.

Engagement of Serotonergic Receptors

Methoxy-substituted phenethylamines are known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are key targets for psychedelic compounds.[2][7] The affinity and efficacy at these receptors are highly dependent on the substitution pattern on the phenyl ring.[7] While the classic psychedelic phenethylamines often have methoxy groups at the 2 and 5 positions, the single meta-methoxy group in the target compound may still confer some affinity for these receptors.

Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[8] Many synthetic phenethylamines act as agonists at TAAR1.[9] It is highly probable that 2-(3-Methoxyphenyl)propan-1-amine will exhibit agonist activity at TAAR1, which could influence its overall pharmacological effect.

Potential for Monoamine Oxidase (MAO) Inhibition

Some phenethylamine derivatives are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[10][11] While this is less common for simple amphetamine analogs compared to other classes of phenethylamines like phenelzine, it remains a possibility that should be experimentally addressed.

Experimental Characterization Strategy

To empirically determine the pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine, a systematic, multi-step experimental approach is required. The following sections detail the recommended in-vitro and in-vivo protocols.

In-Vitro Pharmacological Profiling

The initial step is to determine the binding affinities of 2-(3-Methoxyphenyl)propan-1-amine at a panel of relevant CNS targets. This is typically achieved through competitive radioligand binding assays using cell membranes expressing the target receptor or transporter.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize cultured cells (e.g., HEK293 or CHO) stably expressing the human recombinant target protein (e.g., DAT, SERT, NET, 5-HT2A, 5-HT2C, TAAR1) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-